

spectroscopic comparison of 1,1-Diethoxy-3-methylbutane and its analogues

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Compound of Interest

Compound Name: 1,1-Diethoxy-3-methylbutane

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An In-Depth Spectroscopic Guide to **1,1-Diethoxy-3-methylbutane** and its Structural Analogues

Authored by: A Senior Application Scientist

Introduction

In the realm of flavor and fragrance chemistry, as well as in the broader field of organic synthesis, the precise structural elucidation of volatile compounds is paramount. **1,1-Diethoxy-3-methylbutane** (CAS 3842-03-3), also known as isovaleraldehyde diethyl acetal, is one such compound, valued for its characteristic fruity aroma and used as a flavoring agent in the food and beverage industry.^{[1][2][3]} The unambiguous identification of this molecule and its distinction from structurally similar analogues are critical for quality control, regulatory compliance, and the development of novel applications.

This guide provides a comprehensive spectroscopic comparison of **1,1-Diethoxy-3-methylbutane** with three key analogues, chosen to illustrate the influence of specific structural modifications on analytical data:

- 1,1-Dimethoxy-3-methylbutane: To assess the effect of changing the alkoxy group from ethoxy to methoxy.
- 1,1-Diethoxybutane: To compare the effect of a linear alkyl chain versus a branched one.
- 1,1-Diethoxy-2-methylbutane: To differentiate between positional isomers.

We will delve into the nuances of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only comparative data but also the underlying principles and experimental workflows necessary for researchers, scientists, and drug development professionals to perform these analyses with confidence.

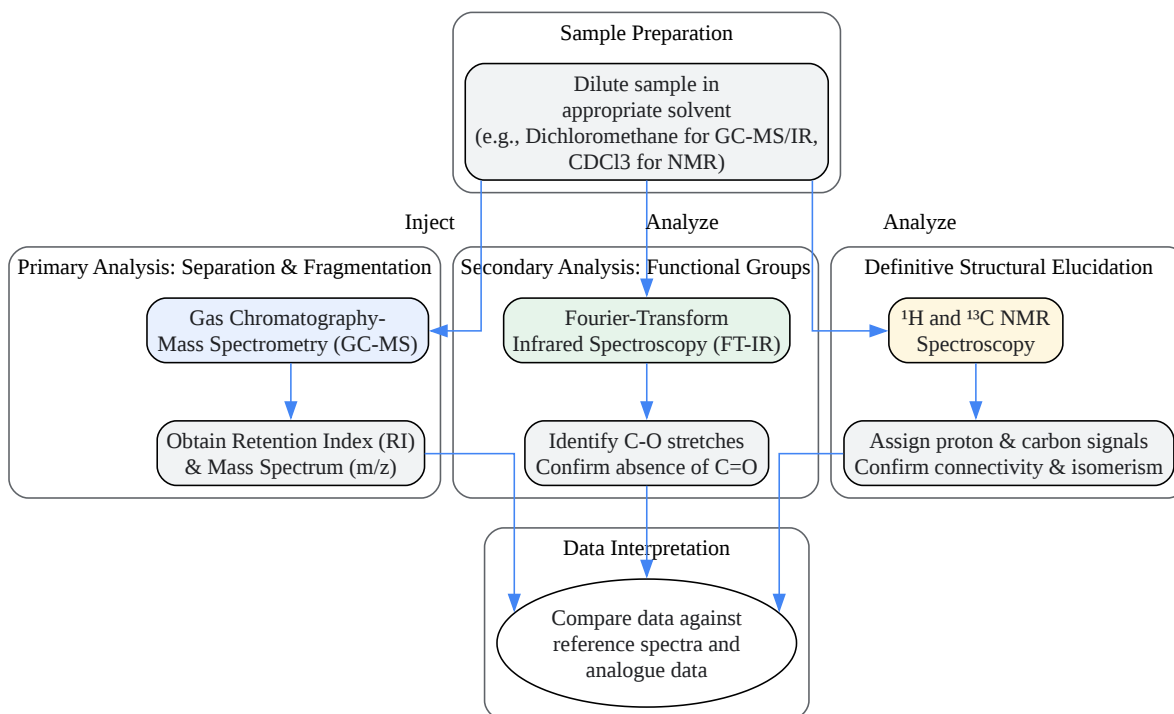
Core Principles of Acetal Spectroscopy

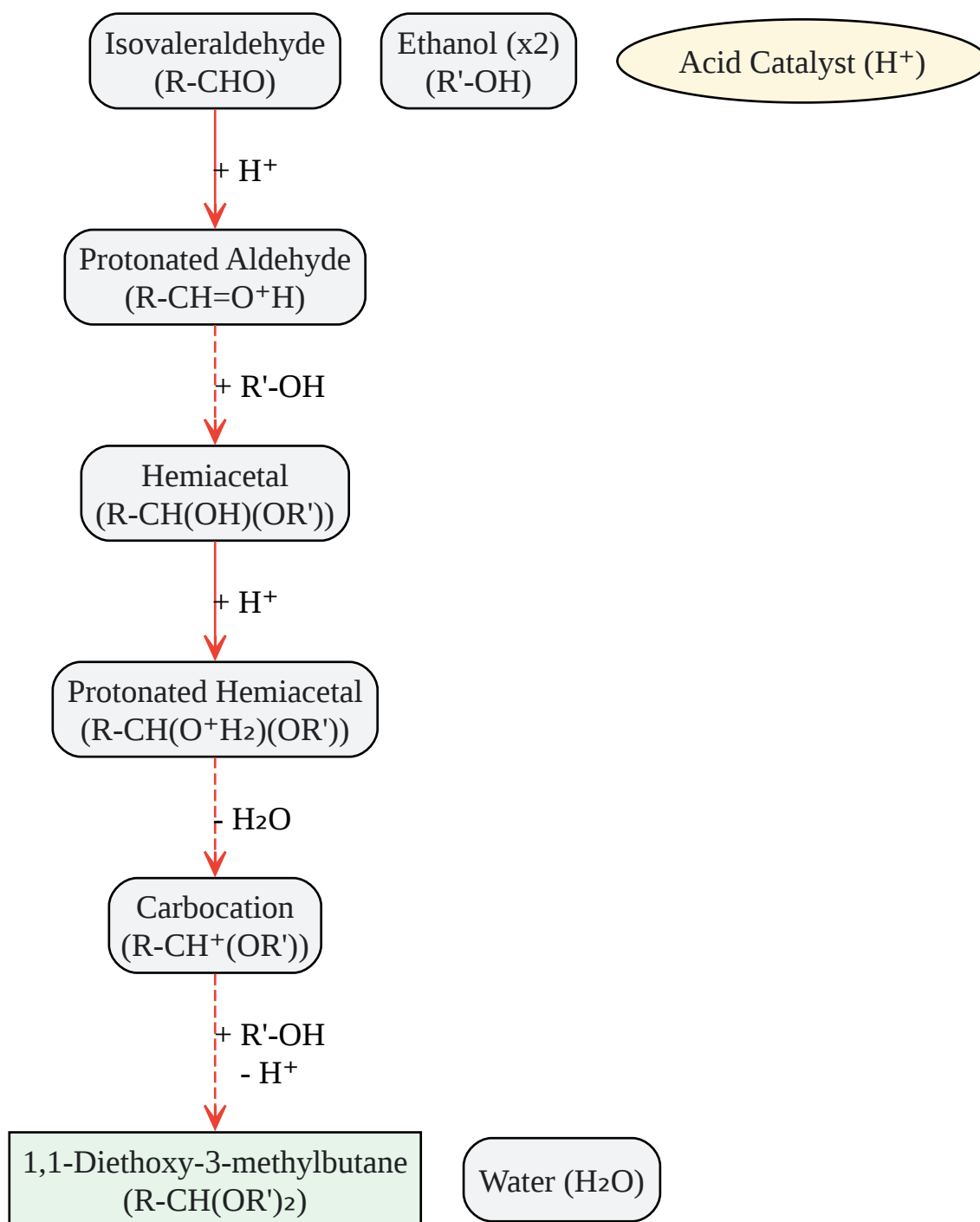
Acetals, which contain two ether groups attached to the same carbon atom, possess distinct spectroscopic features that facilitate their identification. The formation of an acetal from an aldehyde is a reversible reaction, typically catalyzed by acid.^{[4][5][6]} Spectroscopic monitoring is crucial for confirming the conversion.

- **Infrared (IR) Spectroscopy:** The most telling sign of successful acetal formation is the disappearance of the strong carbonyl (C=O) stretching band of the parent aldehyde, which typically appears around 1720-1740 cm^{-1} .^[5] This is accompanied by the appearance of strong C-O stretching bands in the 1000-1200 cm^{-1} region, characteristic of the ether linkages.
- **Mass Spectrometry (MS):** Under electron ionization (EI), acetals fragment in predictable ways. A common pathway is the cleavage of an alkoxy group, followed by the formation of a stable oxonium ion.^{[7][8]} For 1,1-diethoxy alkanes, the fragment resulting from the loss of an ethyl group from the $[\text{CH}(\text{OCH}_2\text{CH}_3)_2]^+$ moiety often leads to a prominent ion at a mass-to-charge ratio (m/z) of 103.^{[7][9][10][11]} The molecular ion (M^+) peak can sometimes be weak or absent.^{[7][8]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton on the acetal carbon ($-\text{CH}(\text{OR})_2$) gives a characteristic signal, typically a triplet if coupled to an adjacent CH_2 group, in the range of 4.5-5.6 ppm.^[5] The protons of the alkoxy groups also provide clear signals, such as the distinct quartet and triplet for an ethoxy group. ^{13}C NMR shows the acetal carbon resonance around 100-110 ppm.

Experimental Workflow and Protocols

A multi-technique analytical approach is essential for the unambiguous identification of these closely related structures. The following workflow outlines the sequential analysis of a sample.





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